molecular formula C12H17N3O3 B7579557 2-[1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl]acetic acid

2-[1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl]acetic acid

Cat. No. B7579557
M. Wt: 251.28 g/mol
InChI Key: JQQQXMFXLWQLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl]acetic acid, also known as MPPA, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. MPPA is a piperidine derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Mechanism of Action

The exact mechanism of action of 2-[1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl]acetic acid is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This mechanism of action may contribute to its potential as an antipsychotic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal studies. It has been shown to decrease dopamine release in the brain, which may contribute to its potential as an antipsychotic agent. This compound has also been shown to have antioxidant properties and may have a protective effect on brain cells.

Advantages and Limitations for Lab Experiments

2-[1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl]acetic acid has advantages and limitations for use in lab experiments. One advantage is that it has a relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is that it has not yet been extensively studied in human clinical trials, which limits its potential for therapeutic use.

Future Directions

There are several potential future directions for research on 2-[1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl]acetic acid. One potential direction is to further study its potential as an antipsychotic agent and its mechanism of action. Another potential direction is to study its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis of 2-[1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl]acetic acid involves a multi-step process that includes the reaction of 6-methoxypyrimidine-4-carboxylic acid with 1-bromo-3-chloropropane to form 1-(6-methoxypyrimidin-4-yl)piperidin-3-ol. This intermediate is then reacted with chloroacetic acid to form the final product, this compound.

Scientific Research Applications

2-[1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl]acetic acid has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have potential as an antipsychotic agent, as well as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-18-11-6-10(13-8-14-11)15-4-2-3-9(7-15)5-12(16)17/h6,8-9H,2-5,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQQXMFXLWQLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCCC(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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